Avibactam sodium, (+)-

Catalog No.
S888114
CAS No.
1383814-68-3
M.F
C7H10N3NaO6S
M. Wt
287.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avibactam sodium, (+)-

CAS Number

1383814-68-3

Product Name

Avibactam sodium, (+)-

IUPAC Name

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C7H10N3NaO6S

Molecular Weight

287.23 g/mol

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1

InChI Key

RTCIKUMODPANKX-UYXJWNHNSA-M

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Inhibition of Beta-Lactamase Enzymes

  • Avibactam sodium functions as a non-β-lactam β-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can render beta-lactam antibiotics ineffective [].
  • By forming a covalent bond with the beta-lactamase enzyme, avibactam sodium inactivates it, preventing the breakdown of the antibiotic [].
  • This property allows certain beta-lactam antibiotics to remain effective against bacteria that would otherwise exhibit resistance [].

Combination Therapy for Antibiotic-Resistant Bacteria

  • Scientific research focuses on the use of avibactam sodium in combination with specific antibiotics, primarily ceftazidime [, ].
  • The combination product, Ceftazidime-Avibactam (brand name Avycaz), is being investigated for its efficacy against various antibiotic-resistant Gram-negative bacterial infections [].
  • Studies have shown promising results against complicated urinary tract infections and complicated intra-abdominal infections caused by multi-drug resistant bacteria [].

Avibactam sodium, chemically known as sodium (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate, is a non-β-lactam β-lactamase inhibitor. It is primarily utilized in the treatment of infections caused by multi-drug-resistant Gram-negative bacteria. Avibactam sodium works by inhibiting various classes of β-lactamases, which are enzymes produced by bacteria to resist the action of β-lactam antibiotics, such as penicillins and cephalosporins . This compound was developed collaboratively by Actavis Generics and AstraZeneca and received approval from the United States Food and Drug Administration in 2015 for use in combination with ceftazidime .

Avibactam sodium undergoes several chemical transformations during its synthesis and application:

  • Inhibition Mechanism: Avibactam sodium forms a covalent bond with the active site serine residue of β-lactamases, leading to the formation of an acyl-enzyme complex. This process is reversible, allowing the compound to restore the efficacy of β-lactam antibiotics against resistant strains .
  • Synthesis Pathway: The synthesis involves multiple steps including cyclization, debenzylation, and cation exchange processes. Key intermediates are formed through reactions with trimethyl sulfoxide iodide and benzyloxyamine salt .
  • Stability Studies: Research indicates that the acyl-enzyme complex formed with certain β-lactamases exhibits significant stability, particularly with KPC-2 enzymes, which can lead to prolonged antibacterial activity .

Avibactam sodium exhibits broad-spectrum activity against various β-lactamase enzymes classified under Ambler classes A, C, and some D types. It effectively restores the activity of ceftazidime against resistant strains of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. Its unique mechanism allows it to inhibit both serine and some metallo-β-lactamases, making it a valuable tool in combating antibiotic resistance .

The synthesis of avibactam sodium involves several key steps:

  • Starting Material: The process typically begins with protected L-pyroglutamic acid ester.
  • Reactions:
    • Reacting with trimethyl sulfoxide iodide.
    • Subsequent reactions involve benzyloxyamine salt to form intermediate compounds.
    • Cyclization reactions are performed under alkaline conditions.
  • Final Steps: The final product is obtained through debenzylation, sulfation, and cation exchange processes to yield avibactam sodium .

Avibactam sodium is primarily used in combination therapies for treating complicated infections such as:

  • Complicated urinary tract infections: Particularly those caused by resistant Gram-negative bacteria.
  • Complicated intra-abdominal infections: Often in conjunction with other antibiotics like metronidazole .

Clinical applications focus on settings where traditional antibiotics fail due to resistance.

Interactions involving avibactam sodium have been studied extensively:

  • Drug Interactions: Co-administration with drugs like acetylsalicylic acid or acyclovir can decrease the excretion rate of avibactam, potentially leading to increased plasma concentrations .
  • Mechanism of Action: Avibactam achieves high concentrations in bacterial periplasmic space, enhancing its effectiveness against β-lactamase-producing strains while maintaining low protein binding levels .

Several compounds share structural or functional similarities with avibactam sodium. Here are notable examples:

Compound NameClassUnique Features
Clavulanic Acidβ-lactamase inhibitorFirst marketed β-lactamase inhibitor; less effective against Gram-negative bacteria compared to avibactam.
Sulbactamβ-lactamase inhibitorEffective against some Gram-negative bacteria but has a narrower spectrum than avibactam.
Tazobactamβ-lactamase inhibitorOften used in combination with piperacillin; effective but limited against certain resistant strains compared to avibactam.

Avibactam's unique structure as a diazabicyclooctane-based compound allows it to inhibit a broader range of β-lactamases effectively compared to these other inhibitors, making it a critical component in addressing antibiotic resistance challenges in clinical settings .

UNII

TROMZ29W33

Dates

Modify: 2024-02-18

Explore Compound Types